molecular formula C15H18Cl6O8 B15398837 Ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol CAS No. 41086-83-3

Ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol

Cat. No.: B15398837
CAS No.: 41086-83-3
M. Wt: 539.0 g/mol
InChI Key: SFQYEFCTHDPZDG-UHFFFAOYSA-N
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Description

The three compounds under analysis—Ethane-1,2-diol, 1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, and 2-(2-hydroxyethoxy)ethanol—serve distinct roles in organic synthesis and industrial applications. Their structural and functional properties are compared below with related analogs.

Properties

CAS No.

41086-83-3

Molecular Formula

C15H18Cl6O8

Molecular Weight

539.0 g/mol

IUPAC Name

ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol

InChI

InChI=1S/C9H2Cl6O3.C4H10O3.C2H6O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;5-1-3-7-4-2-6;3-1-2-4/h1-2H;5-6H,1-4H2;3-4H,1-2H2

InChI Key

SFQYEFCTHDPZDG-UHFFFAOYSA-N

Canonical SMILES

C(CO)O.C(COCCO)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Related CAS

41086-83-3

Origin of Product

United States

Biological Activity

Ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol is a complex organic compound with significant biological implications due to its unique structure and reactivity. This compound is characterized by its multiple functional groups and chlorinated components which influence its biological activity.

  • Molecular Formula : C15H18Cl6O8
  • Molecular Weight : 539.0 g/mol
  • IUPAC Name : this compound

The compound consists of a diol structure (ethylene glycol) and a complex chlorinated bicyclic framework which enhances its reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

The hexachloro component suggests potential toxicity. Chlorinated compounds are often associated with various toxicological effects including:

  • Neurotoxicity : Studies indicate that chlorinated compounds can affect neural pathways and may lead to neurodegenerative conditions.
  • Endocrine Disruption : Chlorinated organic compounds have been implicated in endocrine disruption mechanisms due to their ability to mimic hormones.

2. Antimicrobial Properties

Research has shown that certain chlorinated compounds possess antimicrobial properties:

  • Bacterial Inhibition : Some studies report that similar compounds can inhibit the growth of pathogenic bacteria such as E. coli and S. aureus.

3. Pharmacological Potential

The presence of hydroxyl groups in the structure may contribute to potential pharmacological activities:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties which could be beneficial in reducing oxidative stress in cells.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
ToxicityNeurotoxic effects; endocrine disruption
AntimicrobialInhibition of bacterial growth
AntioxidantPotential reduction of oxidative stress

Case Study 1: Neurotoxicity Assessment

A study conducted on similar chlorinated compounds revealed significant neurotoxic effects in animal models when exposed to high concentrations over extended periods. Behavioral changes were noted alongside biochemical markers indicative of neuronal damage.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited notable antimicrobial activity against several strains of bacteria at varying concentrations. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Research Findings

Recent research indicates that the biological activity of this compound is multifaceted due to its structural complexity:

  • Chlorination Effects : The presence of multiple chlorine atoms significantly alters the reactivity and interaction with biological systems.

Further studies are needed to elucidate the precise mechanisms underlying its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

1,7,8,9,10,10-Hexachloro-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

Structural analogs :

  • 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione ():
    • Substituents : Methoxy groups at C10 and arylpiperazine at C3.
    • Activity : Exhibits antiviral activity against HIV-1, HBV, and BVDV, with compound 3d showing modest activity against CVB-2 .
    • Synthesis : Derived via Diels-Alder reaction of tetracyclopentadiene with pyrrole-dione .
  • 1,7,8,9,10-Hexachloro-4-(thiophen-2-ylmethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (): Substituents: Thiophen-methyl group at C4. Activity: Broad-spectrum antibacterial and antifungal properties . Synthesis: Reacts thiophen-2-ylmethanamine with hexachloro-norbornene dicarboxylic anhydride .

Key Differences :

  • The hexachloro-oxa compound lacks nitrogen in the tricyclic system (4-oxa vs.
  • Chlorination degree impacts bioactivity: Hexachloro derivatives show broader antimicrobial activity, while tetrachloro-dimethoxy analogs target viruses .
Ethane-1,2-diol (Ethylene Glycol)

Structural analogs :

  • 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol ():
    • Substituents : Aromatic methoxy groups.
    • Application : Used in asymmetric synthesis with high yields (94%) .
  • 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol ():
    • Substituents : Dimethoxy aromatic ring.
    • Application : Key intermediate in lignin model studies .

Key Differences :

  • Aromatic derivatives exhibit enhanced regioselectivity in organic reactions due to steric and electronic effects .
2-(2-Hydroxyethoxy)ethanol (Diethylene Glycol)

Structural analogs :

  • 4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (): Substituents: Hydroxyethyl group fused to a tricyclic dione. Application: Intermediate in synthesizing β-adrenolytics .
  • Ethanol, 2,2'-dioxybis[2-oxo-, diacetate] (): Substituents: Acetylated glycol ether. Application: Industrial solvent with modified hydrophilicity .

Key Differences :

  • 2-(2-Hydroxyethoxy)ethanol lacks the tricyclic framework of its analogs, reducing steric hindrance and enabling broader solvent applications.
  • Acetylated derivatives (e.g., diacetate in ) enhance thermal stability but reduce hydrogen-bonding capacity .

Data Tables

Table 1: Comparative Properties of Tricyclic Dione Derivatives
Compound Substituents Bioactivity Synthesis Method Reference
Hexachloro-4-oxatricyclo decene dione 6 Cl, 4-oxa Antimicrobial Anhydride-amine reaction
Tetrachloro-dimethoxy-azatricyclo dione 4 Cl, 2 OMe, arylpiperazine Antiviral (HIV, HBV, BVDV) Diels-Alder reaction
Thiophen-methyl-azatricyclo dione Thiophen-methyl, 6 Cl Antibacterial/Antifungal Acetyl chloride reflux
Table 2: Ethylene Glycol Derivatives
Compound Substituents Yield (%) Application Reference
Ethane-1,2-diol None N/A Solvent, antifreeze N/A
1,2-Bis(4-methoxyphenyl)ethane-diol 4-OMe aromatic rings 94 Asymmetric synthesis
1-(3,4-Dimethoxyphenyl)ethane-diol 3,4-OMe aromatic ring N/A Lignin model studies

Research Findings and Implications

  • Antimicrobial vs. Antiviral Activity : Chlorination and heteroatom placement (O vs. N) in tricyclic diones dictate target specificity. Higher chlorine content correlates with broader antimicrobial activity, while arylpiperazine groups enhance antiviral potency .
  • Solvent Design : Ethylene glycol derivatives with aromatic or acetylated substituents improve thermal stability but require trade-offs in reactivity .
  • Synthetic Flexibility: Aminoalkanol derivatives of tricyclic diones (e.g., ) highlight the role of hydroxyl groups in modulating receptor affinity .

Q & A

Q. How do hydrolytic degradation pathways of 2-(2-hydroxyethoxy)ethanol impact aquatic toxicity assessments?

  • Methodological Answer : Simulate hydrolysis at pH 4–9 (25–50°C) and analyze products (ethylene glycol, acetic acid) via IC-MS. Use Daphnia magna acute toxicity tests (48-hr LC₅₀) to correlate degradation efficiency with EC₅₀ values. Apply QSAR models (EPI Suite) to predict metabolite toxicity .

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